![molecular formula C12H14ClNO2 B2653775 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2172603-72-2](/img/structure/B2653775.png)

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

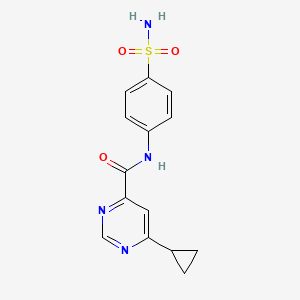

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 239.7 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexanes, has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO2.ClH/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9;/h1-2,5,7-8,10H,3-4,6H2,(H,14,15);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 171-172 degrees Celsius .Applications De Recherche Scientifique

Coordination Polymers and Frameworks

A fascinating application of pyridine derivatives, closely related to 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride, involves the synthesis of three-dimensional lanthanide coordination polymers. These compounds exhibit unique frameworks constructed by helix-linked scalelike sheets, offering insights into novel structural topologies and luminescent properties (Qin et al., 2005). Similarly, the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under varied conditions has been explored to form different coordination polymers, indicating the versatility of pyridine derivatives in constructing complex structures (Ghosh, Savitha, & Bharadwaj, 2004).

Structural and Computational Studies

The hydrothermal synthesis of zinc coordination polymers using heterocyclic dicarboxylic acids, including pyridine derivatives, has been reported. These polymers display interesting photoluminescent properties at room temperature, underscoring the potential of pyridine-based compounds in the development of new luminescent materials (Mahata & Natarajan, 2005).

Novel Organic Syntheses

Research into the nucleophilic ring opening and fragmentation of 1-aza-bicyclo[2.2.0]hexane derivatives has demonstrated the compound's thermal instability and high reactivity. This study provides valuable insights into the reactivity patterns of bicyclic amines, relevant to the chemistry of pyridine and its derivatives (Grob & Krasnobajew, 1964). Additionally, the synthesis and structural characterization of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl) derivatives, highlight the applicability of pyridine-based compounds in creating novel organic structures with potential pharmaceutical applications (Shen et al., 2012).

Catalytic Applications

Research into chiral bridged macrocyclic 1,4-dihydropyridines, starting from pyridine-3-5-dicarboxylic acid, has explored their potential in enantioselective reductions. This demonstrates the utility of pyridine derivatives in the field of asymmetric synthesis and catalysis (Talma et al., 1985).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Orientations Futures

The future directions for this compound could involve further exploration of its synthetic accessibility and potential biological activities. Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, but they are still underexplored . Therefore, more research is needed to fully exploit the rich chemical space surrounding the [2.1.1] platform .

Propriétés

IUPAC Name |

1-pyridin-3-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9;/h1-2,5,7-8,10H,3-4,6H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRXIPOUSKNAIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2C(=O)O)C3=CN=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2653692.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2653694.png)

![N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2653695.png)

![2-((2,4-dichloro-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2653697.png)

![4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2653698.png)

![1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2653704.png)

![4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2653707.png)

![N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2653713.png)